N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide
Description
N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative characterized by a trifluoromethoxy-substituted benzene ring, a sulfonamide group, and a hydroxyethyl-bithiophene moiety. The bithiophene unit introduces conjugated π-electrons, which may improve charge transport in electronic applications or modulate biological activity.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4S3/c18-17(19,20)25-13-3-1-2-4-16(13)28(23,24)21-9-12(22)15-6-5-14(27-15)11-7-8-26-10-11/h1-8,10,12,21-22H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUGBSFTEHCEOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues from Sulfonamide Catalysis Studies ()
Compounds synthesized via hypervalent iodine-catalyzed conjugate addition (Table 1) share the sulfonamide backbone but differ in substituents. Key comparisons include:
Table 1: Comparison of Sulfonamide Derivatives
Key Observations :
- Trifluoromethoxy Group: Compound 6 shares the trifluoromethoxy substituent with the target compound. This group is known to enhance metabolic stability and lipophilicity in drug design .
- Thiophene vs. Bithiophene : The target’s bithiophene moiety differs from the single thiophene in Compound 6. Bithiophenes exhibit extended conjugation, which may improve electronic properties in materials science or increase steric bulk in biological targets .
- Hydroxyethyl Chain: Unlike the cyclohexanone group in compounds, the hydroxyethyl chain in the target compound likely increases aqueous solubility, a critical factor in bioavailability .
Perfluorinated Benzenesulfonamides ()
Perfluorinated compounds such as N-[3-(triethoxysilyl)propyl]-4-[[...]benzenesulfonamide (CAS 52026-59-2) feature highly fluorinated chains. These compounds are used in coatings and surfactants due to their extreme hydrophobicity. In contrast, the target compound’s single trifluoromethoxy group offers moderate electronegativity without the environmental persistence concerns associated with perfluorinated chains .
Agrochemical Sulfonamides ()
Pesticides like chlorsulfuron (2-chloro-N-[[...]benzenesulfonamide) utilize sulfonamide groups for herbicidal activity. While the target compound lacks chlorine or triazine substituents, its trifluoromethoxy group may confer similar resistance to enzymatic degradation, a trait critical in agrochemical design .
Patent-Based Sulfonamides ()
EU patents describe sulfonamides with oxazolidine and trifluoromethyl groups (e.g., N-(3-(2-(((4S,5R)-[...]trifluoromethanesulfonamide). These compounds exhibit high structural complexity, often targeting enzyme inhibition. The target compound’s bithiophene group could mimic steric effects seen in these patented molecules, though its simpler structure may reduce synthetic challenges .
Biopharmacule Catalog Compounds ()
Derivatives like N-[4-(3-Chloro-4-fluorophenylamino)-...]butenamide (CAS 147118-37-4) incorporate halogenated aryl groups for kinase inhibition. The target compound’s trifluoromethoxy and bithiophene groups may similarly enhance binding to hydrophobic enzyme pockets, though its hydroxyethyl chain could limit membrane permeability compared to halogenated analogs .
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